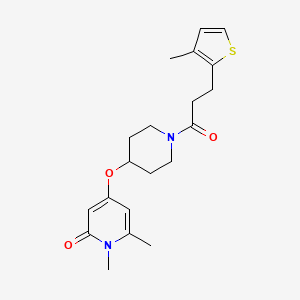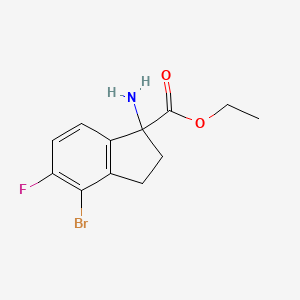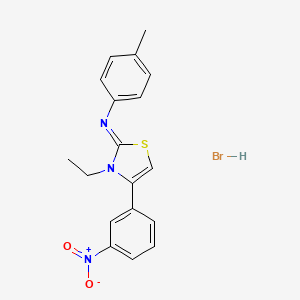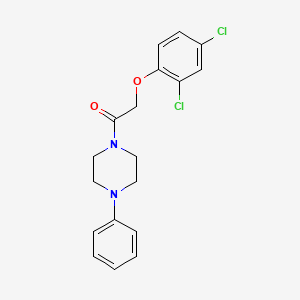![molecular formula C13H9BrO B2990216 1-bromo-6H-benzo[c]chromene CAS No. 475040-10-9](/img/structure/B2990216.png)
1-bromo-6H-benzo[c]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-6H-benzo[c]chromene is a heterocyclic compound that features a bromine atom attached to the 6H-benzo[c]chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-6H-benzo[c]chromene can be synthesized through several methods. One common approach involves the use of (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers as starting materials. These compounds undergo intramolecular direct C–H arylation under visible light and transition-metal-free conditions. The reaction is typically carried out using potassium tert-butoxide in dimethyl sulfoxide at room temperature, with blue light-emitting diodes as the light source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as using less toxic solvents and catalysts, is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
1-bromo-6H-benzo[c]chromene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form 6H-benzo[c]chromen-6-ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Various substituted benzo[c]chromenes.
Oxidation Products: 6H-benzo[c]chromen-6-ones.
Reduction Products: Reduced derivatives of benzo[c]chromenes.
Scientific Research Applications
1-bromo-6H-benzo[c]chromene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.
Medicine: Research into its potential therapeutic properties, including antimicrobial and antiprotozoal activities, is ongoing.
Mechanism of Action
The mechanism of action of 1-bromo-6H-benzo[c]chromene involves its interaction with various molecular targets and pathways. For instance, the compound can form electron donor–acceptor complexes, which induce electron transfer as the initial step in photocyclization reactions . This property is exploited in synthetic methodologies to create complex ring systems.
Comparison with Similar Compounds
1-bromo-6H-benzo[c]chromene can be compared with other similar compounds, such as:
6H-benzo[c]chromene: Lacks the bromine atom, leading to different reactivity and applications.
6H-benzo[c]chromen-6-one: An oxidized derivative with distinct chemical properties.
Substituted benzo[c]chromenes:
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.
Properties
IUPAC Name |
1-bromo-6H-benzo[c]chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXPRTHDXBYUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(O1)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)



![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)
![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)


![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)
![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)
